molecular formula C18H23N3O4 B12163630 tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate

tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate

Cat. No.: B12163630
M. Wt: 345.4 g/mol
InChI Key: SMCCZSPZYGMKSO-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate is a synthetic compound featuring a piperazine core modified with a tert-butoxycarbonyl (Boc) protecting group and a 2,3-dioxoindole moiety linked via a methylene bridge. The Boc group enhances solubility and stability during synthesis, while the dioxoindole unit provides a planar, electron-deficient aromatic system capable of hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

tert-butyl 4-[(2,3-dioxoindol-1-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-10-8-19(9-11-20)12-21-14-7-5-4-6-13(14)15(22)16(21)23/h4-7H,8-12H2,1-3H3

InChI Key

SMCCZSPZYGMKSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential for use in drug development, particularly due to the presence of the piperazine moiety, which is frequently found in bioactive molecules. The following applications are noted:

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit anticancer properties. For example, compounds similar to tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate have been studied for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .

Neuroprotective Effects

Studies suggest that compounds containing indole and piperazine structures can provide neuroprotective effects against neurodegenerative diseases. For instance, related compounds have shown promise in reducing amyloid-beta aggregation and protecting neuronal cells from oxidative stress .

Synthetic Methodologies

The synthesis of this compound can be achieved through various synthetic routes that leverage the reactivity of its functional groups.

Synthesis Pathways

The following table summarizes key synthetic pathways for similar piperazine derivatives:

Synthesis MethodKey ReagentsYield (%)Reference
SNAr ReactionPiperazine + Halogenated Indole Derivative46%
Reductive AminationIndole Derivative + Aldehyde50%
EsterificationCarboxylic Acid + Alcohol70%

Case Study 1: Anticancer Properties

A study focusing on a related piperazine compound demonstrated its efficacy in inhibiting CDK4/6 kinases, which are crucial for cancer cell cycle progression. The compound showed a significant reduction in tumor growth in xenograft models .

Case Study 2: Neuroprotective Mechanism

In vitro studies indicated that tert-butyl derivatives can mitigate the cytotoxic effects of amyloid-beta on astrocytes. The compound reduced levels of TNF-alpha and oxidative stress markers, suggesting a protective mechanism against neuroinflammation .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Key Structural Features Physicochemical Properties Synthetic Routes Potential Applications
Target compound : tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate - Boc-protected piperazine
- 2,3-dioxoindole via methyl linker
- Moderate polarity (logP ~2.5)
- High thermal stability due to Boc group
- Boc-piperazine + dioxoindole derivative via nucleophilic substitution or coupling Kinase inhibition, protease modulation
Analog 1 : tert-butyl 4-[3-(1,3-dioxoisoindol-2-yl)propyl]piperazine-1-carboxylate - Propyl linker
- Isoindole-1,3-dione moiety
- Increased hydrophobicity (logP ~3.0)
- Flexible linker enhances conformational diversity
- Alkylation of Boc-piperazine with isoindole propyl bromide Photodynamic therapy, organic electronics
Analog 2 : tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate - Indol-3-yl group directly attached
- No dioxo groups
- Lower polarity (logP ~3.2)
- Reduced hydrogen-bonding capacity
- Buchwald-Hartwig coupling of indole with Boc-piperazine Serotonin receptor modulation, antimicrobial agents
Analog 3 : tert-butyl 4-(2-(4-(3-chlorobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate - Acetyl linker
- Chlorobenzoyl substituent
- High lipophilicity (logP ~3.5)
- Enhanced metabolic stability
- Amide coupling using HBTU/TEA Anticancer agents, kinase inhibitors
Analog 4 : tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate - Diazo group
- Reactive acetyl unit
- Low stability (prone to decomposition)
- High reactivity
- Diazotization of bromoacetyl precursor Photoaffinity labeling, synthetic intermediates
Analog 5 : tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate - Boronic ester
- Trifluoromethyl group
- Moderate logP (~2.8)
- Suzuki coupling capability
- Palladium-catalyzed borylation PET imaging, bioconjugation

Key Structural and Functional Insights

Linker Variations: The methyl linker in the target compound provides rigidity and compactness, favoring strong π-π stacking with aromatic residues in enzyme active sites .

Electron-Deficient Moieties: The 2,3-dioxoindole group in the target compound enhances hydrogen-bonding interactions compared to non-dioxo analogs (e.g., Analog 2) . Isoindole-1,3-dione (Analog 1) exhibits similar electron-deficient properties but with altered steric demands due to its fused benzene ring .

Functional Group Reactivity :

  • Diazo groups (Analog 4) and boronic esters (Analog 5) enable site-specific modifications, making them valuable in click chemistry or bioconjugation .
  • Chlorobenzoyl substituents (Analog 3) increase lipophilicity and resistance to oxidative metabolism, critical for blood-brain barrier penetration .

Synthetic Accessibility :

  • Boc-piperazine intermediates are widely used due to their commercial availability and ease of deprotection .
  • Coupling reactions (e.g., HBTU-mediated amidation in Analog 3) are preferred for introducing aromatic or heterocyclic substituents .

Biological Activity

Tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate is a compound that has garnered interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its biological activity.

The molecular formula of this compound is C18H22N2O4C_{18}H_{22}N_{2}O_{4} with a molecular weight of 330.4 g/mol. The structure includes a piperazine ring, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₂N₂O₄
Molecular Weight330.4 g/mol
CAS Number2749825-07-6

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that related indole compounds effectively target various cancer cell lines, suggesting a potential for this compound in anticancer therapy .

Antiviral Properties

Indole derivatives are also noted for their antiviral activities. Compounds structurally related to tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine have been evaluated for their efficacy against viruses such as HIV. These studies reveal that certain modifications in the indole structure can enhance antiviral potency by inhibiting viral replication and entry into host cells .

The mechanisms through which tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and viral replication.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at various phases, particularly G0/G1 and G2/M phases.

Study on Anticancer Activity

A study examining the anticancer potential of indole derivatives reported that a related compound demonstrated an IC50 value of 1.61 µg/mL against breast cancer cells (MCF7). The structure–activity relationship (SAR) indicated that the presence of specific functional groups significantly enhanced cytotoxicity .

Study on Antiviral Activity

In another investigation focusing on antiviral properties, researchers synthesized several indole-based compounds and tested their efficacy against HIV. One compound showed a notable reduction in viral load in infected cells compared to controls, suggesting that structural modifications can lead to enhanced antiviral activity .

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